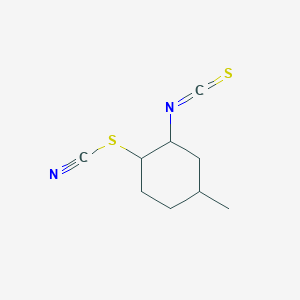
2-Isothiocyanato-4-methylcyclohexyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isothiocyanato-4-methylcyclohexyl thiocyanate is a chemical compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of both isothiocyanate and thiocyanate functional groups, making it a unique and versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isothiocyanates typically involves the reaction of amines with carbon disulfide and a desulfurizing agent. One common method is the two-step, one-pot reaction where primary amines or their salts react with carbon disulfide to form dithiocarbamates, which are then converted to isothiocyanates using a desulfurizing agent like T3P (propane phosphonic acid anhydride) . Another method involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide .
Industrial Production Methods
Industrial production of isothiocyanates often employs similar methods but on a larger scale. The use of catalytic amounts of amine bases, such as DBU, in the reaction of isocyanides with elemental sulfur has been optimized for sustainability and efficiency . This method allows for the production of isothiocyanates with high yields and minimal waste.
Chemical Reactions Analysis
Types of Reactions
2-Isothiocyanato-4-methylcyclohexyl thiocyanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isothiocyanate group can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-Isothiocyanato-4-methylcyclohexyl thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal infections.
Medicine: Its anticancer properties are being explored for potential therapeutic applications.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-4-methylcyclohexyl thiocyanate involves its high chemical reactivity with sulfur-centered nucleophiles, such as protein cysteine residues. This reactivity allows it to induce cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, and induce cell cycle arrest and apoptosis . These mechanisms contribute to its chemoprotective and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
Uniqueness
2-Isothiocyanato-4-methylcyclohexyl thiocyanate is unique due to the presence of both isothiocyanate and thiocyanate functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to other isothiocyanates .
By understanding the properties, preparation methods, chemical reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
CAS No. |
62444-43-3 |
|---|---|
Molecular Formula |
C9H12N2S2 |
Molecular Weight |
212.3 g/mol |
IUPAC Name |
(2-isothiocyanato-4-methylcyclohexyl) thiocyanate |
InChI |
InChI=1S/C9H12N2S2/c1-7-2-3-9(13-5-10)8(4-7)11-6-12/h7-9H,2-4H2,1H3 |
InChI Key |
UPPIYOFUFRIHSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)N=C=S)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-5-oxo-4-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14516395.png)
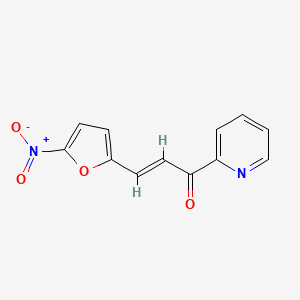
![3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14516409.png)
![7-[5-(3-Hydroxyoct-1-en-1-yl)-2-methyl-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14516411.png)
![6-Oxo-5-[2-(4-sulfamoylphenyl)hydrazinylidene]-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516414.png)
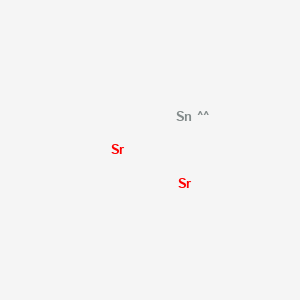
![5a-Hydroxy-4,5,5a,6-tetrahydrobenzo[pqr]tetraphene-4,5,6-triyl triacetate](/img/structure/B14516428.png)
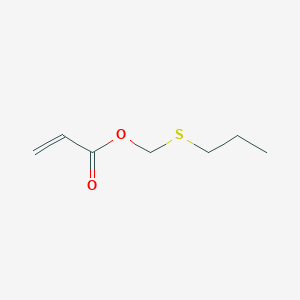
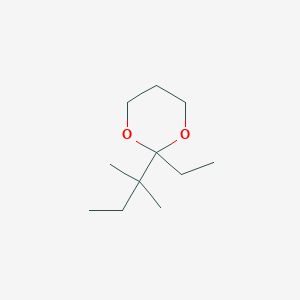
![3-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14516448.png)
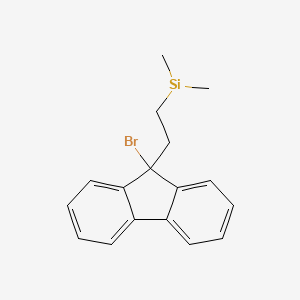
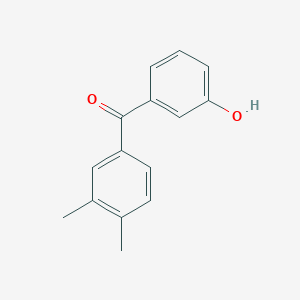
![{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14516484.png)

